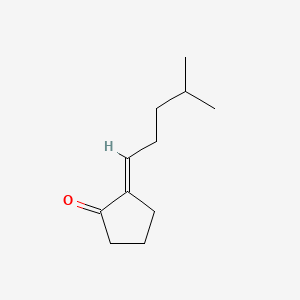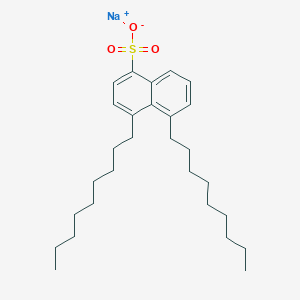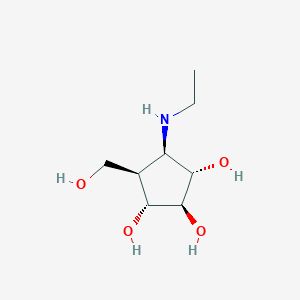![molecular formula C20H22N2O4 B13784372 9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]- CAS No. 67701-36-4](/img/structure/B13784372.png)
9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE is a synthetic organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.4 g/mol It is known for its distinctive structure, which includes two hydroxypropylamino groups attached to an anthraquinone core
Preparation Methods
The synthesis of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE typically involves the reaction of 1,4-diaminoanthraquinone with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of the anthraquinone react with the chloropropanol to form the hydroxypropylamino groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxypropylamino groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects. The hydroxypropylamino groups enhance its solubility and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE can be compared with other anthraquinone derivatives such as:
1,4-Diaminoanthraquinone: Lacks the hydroxypropyl groups, making it less soluble.
1,4-Bis(2-hydroxyethylamino)anthraquinone: Similar structure but with different alkyl chain length, affecting its reactivity and solubility.
1,4-Bis(3-aminopropylamino)anthraquinone: Contains amino instead of hydroxypropyl groups, altering its chemical properties. The uniqueness of 1,4-BIS[(3-HYDROXYPROPYL)AMINO]ANTHRAQUINONE lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
67701-36-4 |
|---|---|
Molecular Formula |
C20H22N2O4 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-8-16(22-10-4-12-24)18-17(15)19(25)13-5-1-2-6-14(13)20(18)26/h1-2,5-8,21-24H,3-4,9-12H2 |
InChI Key |
LUYYUZYWBTWOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCCO)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


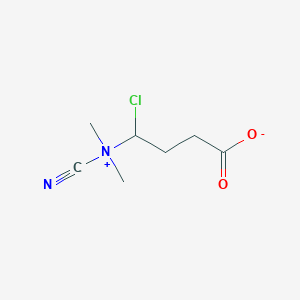
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
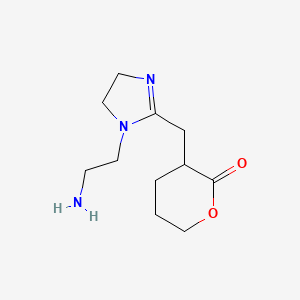

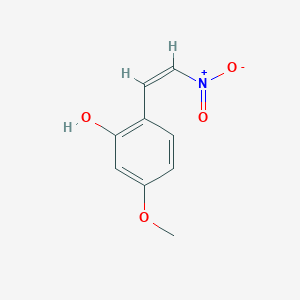

![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)


